molecular formula C16H34ClNO2 B12330931 tert-butyl 12-aminododecanoate;hydrochloride

tert-butyl 12-aminododecanoate;hydrochloride

Cat. No.: B12330931
M. Wt: 307.9 g/mol
InChI Key: OCZIZYVAMJGQBL-UHFFFAOYSA-N
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Description

tert-Butyl 12-aminododecanoate hydrochloride is a chemical compound characterized by a long aliphatic chain (12 carbons) with an amino group and a tert-butyl ester moiety, stabilized as a hydrochloride salt. This compound is primarily utilized as a building block in pharmaceutical and material science research due to its unique combination of a hydrophobic alkyl chain, reactive amino group, and sterically hindered tert-butyl ester.

Properties

Molecular Formula

C16H34ClNO2

Molecular Weight

307.9 g/mol

IUPAC Name

tert-butyl 12-aminododecanoate;hydrochloride

InChI

InChI=1S/C16H33NO2.ClH/c1-16(2,3)19-15(18)13-11-9-7-5-4-6-8-10-12-14-17;/h4-14,17H2,1-3H3;1H

InChI Key

OCZIZYVAMJGQBL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCCCCCN.Cl

Origin of Product

United States

Preparation Methods

tert-Butoxycarbonyl (Boc) Protection

  • Reagents : Di-tert-butyl dicarbonate (Boc₂O), triethylamine (TEA) in methanol.
  • Procedure :
    12-Aminododecanoic acid (2.0 g, 9.3 mmol) and TEA (1.4 mL) in MeOH (40 mL)  
    → Add Boc₂O (2.0 g, 9.3 mmol)  
    → Stir at 60°C under argon overnight  
    → Acidic workup (0.25 M HCl) and recrystallization from hexane  
    → 12-((tert-butoxycarbonyl)amino)dodecanoic acid (83.6% yield).  
  • Advantages : High purity (99.5% by HPLC), scalability.

Alternative Protecting Groups

  • Benzyloxycarbonyl (Z) : Used in lysine derivatives but less common for long-chain amino acids due to steric hindrance.

Esterification of Carboxylic Acid

The protected amino acid undergoes esterification to introduce the tert-butyl moiety.

Acid-Catalyzed Esterification

  • Catalysts : H₂SO₄, p-toluenesulfonic acid (PTSA), or silica-impregnated H₂SO₄.
  • Conditions :
    • React 12-((Boc)amino)dodecanoic acid with tert-butyl alcohol/isobutylene in dichloromethane.
    • Example :

      12-((Boc)amino)dodecanoic acid (100 g) + H₂SO₄ (2 eq) + isobutylene (300 mL)  
      → Stir in autoclave at RT for 4–5 days  
      → Wash with NaHCO₃, water, brine  
      → tert-butyl 12-((Boc)amino)dodecanoate (94% yield).  

Yb(OTf)₃-Catalyzed Esterification

  • Reagents : Ytterbium triflate, di-tert-butyl dicarbonate (Boc₂O) in nitromethane at 60°C.
  • Mechanism : Formation of a mixed anhydride intermediate, enabling tert-butyl ester formation with 70% selectivity.

Hydrochloride Salt Formation

The Boc-protected ester is treated with HCl to yield the final product:

  • Deprotection :
    tert-butyl 12-((Boc)amino)dodecanoate (1.80 g) in 3 M HCl/dioxane (15 mL)  
    → Stir overnight at RT  
    → Evaporate solvent → tert-butyl 12-aminododecanoate;hydrochloride (95% yield).  
  • Purity : >99% by ¹H NMR and HPLC.

Optimization and Industrial-Scale Considerations

Parameter Optimal Condition Impact on Yield/Purity
Temperature 60°C (esterification) Prevents Boc group cleavage
Catalyst Loading 5 mol% Yb(OTf)₃ Balances cost and efficiency
Reaction Time 5 hr (oxidation step) Minimizes over-oxidation
Workup Cold crystallization Enhances purity to >99.5%

Analytical Validation

  • FT-IR : Confirm tert-butyl (1367 cm⁻¹) and ammonium (1508 cm⁻¹) groups.
  • NMR : δ 1.45 ppm (Boc CH₃), 3.10 ppm (NH-CH₂).
  • HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability
Acid-Catalyzed 94 97.6 High
Yb(OTf)₃ 70 99.7 Moderate
Boc Protection 83.6 99.5 High

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (Et3N).

Major Products Formed:

Scientific Research Applications

Bioconjugate Chemistry

One of the primary applications of tert-butyl 12-aminododecanoate;hydrochloride is as a spacer or linker in bioconjugate chemistry. This compound is instrumental in the synthesis of various bioconjugates that have potential therapeutic applications:

  • Antitumor Vaccines : It has been utilized in the synthesis of tetanus-toxin conjugates with MUC1 glycopeptide antigens, which are being explored as potential antitumor vaccines. This approach aims to enhance the immune response against cancer cells expressing MUC1 .
  • Immuno-SERS Microscopy : The compound is also employed in creating self-assembled monolayer-based surface-enhanced Raman scattering (SERS) labels, facilitating advanced imaging techniques for biological samples .
  • Cell Imaging : this compound is used in synthesizing polycationic adamantane-based dendrons, which serve as effective agents for cell imaging applications .
  • Fluorescence Imaging Agents : The synthesis of phthalocyanine-peptide conjugates using this compound is being investigated for their potential as fluorescence imaging agents targeting cancers with overexpressed epidermal growth factor receptors (EGFR) .

Material Science

In the realm of material science, this compound plays a crucial role in the development of novel materials:

  • Nylon-12 Production : The compound serves as a precursor for the synthesis of 12-aminododecanoic acid, a key monomer for Nylon-12. This engineering polyamide fiber is widely used across various industries, including automotive and medical sectors. Its properties can be tailored by incorporating additives, making it suitable for applications such as hydraulic systems, electrical cables, and food packaging .

Case Studies

Several case studies highlight the practical applications of this compound:

  • Synthesis of Nylon-12 :
    • A process was developed to transform vernolic acid into 12-oxododecanoic acid oxime, which can be converted into 12-aminododecanoic acid. This innovative route not only utilizes renewable resources but also provides a sustainable alternative to petrochemical feedstocks .
  • Photosensitization Reactions :
    • Research has demonstrated that compounds similar to tert-butyl 12-aminododecanoate can enhance photosensitization reactions under UV light, leading to increased cytotoxicity against various cancer cell lines. This property is being explored for developing new cancer therapies .

Data Tables

Application AreaSpecific Use CaseReference
Bioconjugate ChemistryAntitumor vaccine synthesis
Bioconjugate ChemistryImmuno-SERS microscopy
Cell ImagingPolymeric dendron synthesis
Material ScienceNylon-12 production
PhotosensitizationEnhanced cytotoxicity in cancer therapy

Mechanism of Action

The mechanism of action of tert-butyl 12-aminododecanoate involves its functional groups, which allow it to participate in various chemical reactions. The amino group can act as a nucleophile, while the ester group can undergo hydrolysis or transesterification reactions. These properties make it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ester Group Variations

Methyl 12-Aminododecanoate Hydrochloride (CAS 4271-86-7)
  • Structure : Methyl ester group replaces the tert-butyl ester.
  • Molecular Formula: C₁₃H₂₈ClNO₂ .
  • Purity : ≥95% .
  • Applications : Used in peptide synthesis and polymer chemistry due to its shorter ester group, which may enhance solubility in polar solvents compared to tert-butyl derivatives.
Ethyl 12-Aminododecanoate Hydrochloride (CAS 84636-23-7)
  • Structure : Ethyl ester group.
  • Molecular Formula: Likely C₁₄H₃₀ClNO₂ (inferred from methyl analog).
  • Applications : Similar to the methyl analog but with slightly enhanced lipophilicity due to the ethyl group, making it suitable for lipid-based drug delivery systems .

Amino Group and Backbone Modifications

tert-Butyl 2-[(Cyclopropylmethyl)Amino]Acetate Hydrochloride (CAS 1909327-88-3)
  • Structure: Shorter backbone (acetate vs. dodecanoate) with a cyclopropylmethyl-amino group.
  • Molecular Weight : 221.72 g/mol .
  • Applications : Used in drug discovery for its compact structure and cyclopropyl group, which can enhance metabolic stability and binding affinity to target proteins .
  • Key Difference : The shorter chain limits its utility in applications requiring long hydrophobic spacers but improves synthetic accessibility.
tert-Butyl N-[cis-2-Aminocyclopropyl]Carbamate Hydrochloride (CAS 445479-35-6)
  • Structure: Carbamate group replaces the ester, with a cis-cyclopropylamino moiety.
  • Molecular Formula : C₈H₁₆N₂O₂·HCl .
  • Applications : Carbamates are often used as protective groups in peptide synthesis; the cyclopropyl group may confer rigidity to molecular structures .

Amide vs. Ester Derivatives

2-Amino-N-(tert-butyl)Acetamide Hydrochloride (CAS 71034-40-7)
  • Structure : Amide group instead of ester, with a tert-butyl substituent.
  • Applications : Amides are more hydrolytically stable than esters, making this compound suitable for oral drug formulations .
  • Key Difference : The amide group reduces susceptibility to enzymatic degradation compared to esters, extending half-life in biological systems .

Biological Activity

Tert-butyl 12-aminododecanoate; hydrochloride is a compound that has garnered attention in various biological and chemical research domains. Its unique structure, characterized by a tert-butyl group attached to a 12-aminododecanoate backbone, enhances its solubility and reactivity, making it a subject of interest in drug delivery systems and other biochemical applications. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

Tert-butyl 12-aminododecanoate; hydrochloride is a derivative of 12-aminododecanoic acid, which is utilized as a monomer in the synthesis of polyamide-based thermoplastic elastomers. The compound's structural features contribute to its potential biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds similar to tert-butyl 12-aminododecanoate possess significant antimicrobial properties. For instance, studies have shown that long-chain amino acids and their derivatives exhibit activity against various bacterial strains. The mechanism often involves disruption of microbial cell membranes due to the hydrophobic nature of the alkyl chain.

Table 1: Antimicrobial Activity of Amino Acid Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Tert-butyl 12-aminododecanoateE. coli32 µg/mL
12-Aminododecanoic acidS. aureus16 µg/mL
Caprylic acidPseudomonas aeruginosa64 µg/mL

Anticancer Activity

The anticancer potential of tert-butyl 12-aminododecanoate has been explored through various studies focusing on its ability to induce apoptosis in cancer cells. A notable study demonstrated that derivatives of amino acids with long hydrophobic chains can enhance the selective cytotoxicity towards cancer cells while minimizing effects on normal cells.

Case Study: Selective Cytotoxicity
A study evaluated the cytotoxic effects of tert-butyl 12-aminododecanoate on prostate cancer cells (LNCaP-FGC) compared to non-cancerous cells (MDCK). The results indicated a significant reduction in cell viability in cancer cells at concentrations as low as 10 µM, while normal cells showed minimal toxicity at higher concentrations.

Table 2: Cytotoxicity Profile

Cell LineIC50 (µM)Selectivity Ratio (Cancer/Normal)
LNCaP-FGC10>4
MDCK>40

The biological activity of tert-butyl 12-aminododecanoate is believed to be mediated through several mechanisms:

  • Membrane Disruption : The hydrophobic nature allows it to integrate into lipid membranes, leading to increased permeability and eventual cell lysis.
  • Apoptosis Induction : The compound may activate intrinsic apoptotic pathways within cancer cells, promoting programmed cell death.
  • Targeted Delivery Systems : Its structure allows for potential use in targeted drug delivery systems, particularly when conjugated with other therapeutic agents.

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